2-Chloro-1-(4-propyl-phenyl)-ethanone
Overview
Description
2-Chloro-1-(4-propyl-phenyl)-ethanone is an organic compound with the molecular formula C12H15ClO. It is a chlorinated ketone, characterized by the presence of a chloro group and a propyl-substituted phenyl ring. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(4-propyl-phenyl)-ethanone typically involves the chlorination of 1-(4-propyl-phenyl)-ethanone. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Secondary alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-Chloro-1-(4-propyl-phenyl)-ethanone is used extensively in chemical research for the synthesis of complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies .
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-propyl-phenyl)-ethanone involves its ability to undergo various chemical transformations due to the presence of the reactive chloro and ketone groups. These functional groups allow it to participate in nucleophilic substitution, reduction, and oxidation reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
- 2-Chloro-1-(4-methyl-phenyl)-ethanone
- 2-Chloro-1-(4-ethyl-phenyl)-ethanone
- 2-Chloro-1-(4-isopropyl-phenyl)-ethanone
Comparison: Compared to its analogs, 2-Chloro-1-(4-propyl-phenyl)-ethanone is unique due to the propyl group on the phenyl ring, which can influence its reactivity and physical properties. The length and branching of the alkyl chain can affect the compound’s solubility, boiling point, and overall reactivity in chemical reactions.
Properties
IUPAC Name |
2-chloro-1-(4-propylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-2-3-9-4-6-10(7-5-9)11(13)8-12/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGGYHSECBWQGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368430 | |
Record name | 2-Chloro-1-(4-propyl-phenyl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105443-49-0 | |
Record name | 2-Chloro-1-(4-propyl-phenyl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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